molecular formula C14H14N4O3S B5674626 N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B5674626
M. Wt: 318.35 g/mol
InChI Key: NCKITMWRLKRRHN-UHFFFAOYSA-N
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Description

N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features a benzoxazole moiety, a thiadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then reacted with a thiadiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts such as FeCl3 and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzoxazole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with various molecular targets. The benzoxazole moiety can engage in π-π stacking and hydrogen bonding interactions, while the thiadiazole ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to the combination of the benzoxazole and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[5-[3-(2-oxo-1,3-benzoxazol-3-yl)propyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-9(19)15-13-17-16-12(22-13)7-4-8-18-10-5-2-3-6-11(10)21-14(18)20/h2-3,5-6H,4,7-8H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKITMWRLKRRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)CCCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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